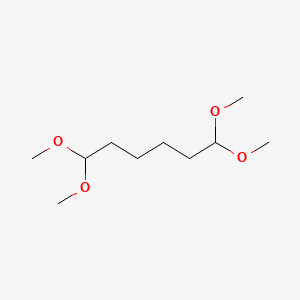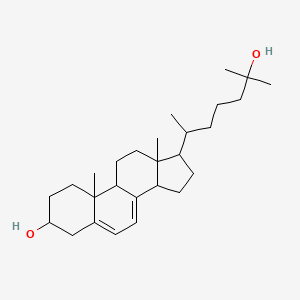
5-(3-Nitrophenyl)-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Nitrophenyl)-5-oxopentanoic acid: is an organic compound characterized by a nitrophenyl group attached to a pentanoic acid chain with a ketone functional group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-5-oxopentanoic acid typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Nitrophenyl)-5-oxopentanoic acid: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 5-(3-Aminophenyl)-5-oxopentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound is converted to this compound.
Aplicaciones Científicas De Investigación
5-(3-Nitrophenyl)-5-oxopentanoic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amino group in biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Nitrophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Reduction to Amino Group: In biological systems, the nitro group can be enzymatically reduced to an amino group, which can then interact with various biomolecules.
Electrophilic and Nucleophilic Reactions: The compound can participate in electrophilic and nucleophilic reactions, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
5-(3-Nitrophenyl)-5-oxopentanoic acid: can be compared with similar compounds such as:
5-(4-Nitrophenyl)-5-oxopentanoic acid: Similar structure but with the nitro group in the para position, which may affect its reactivity and applications.
5-(3-Aminophenyl)-5-oxopentanoic acid: The reduced form of the compound, which has different chemical properties and biological activities.
5-(3-Methoxyphenyl)-5-oxopentanoic acid: A methoxy-substituted derivative with distinct chemical and biological properties.
The uniqueness of This compound
Propiedades
Número CAS |
90991-26-7 |
|---|---|
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
5-(3-nitrophenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H11NO5/c13-10(5-2-6-11(14)15)8-3-1-4-9(7-8)12(16)17/h1,3-4,7H,2,5-6H2,(H,14,15) |
Clave InChI |
DZGXYWGULNCBPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001149.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
![4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B12001151.png)





![N-[1-(naphthalen-1-yl)ethyl]benzenesulfonamide](/img/structure/B12001184.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12001193.png)

![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12001202.png)
